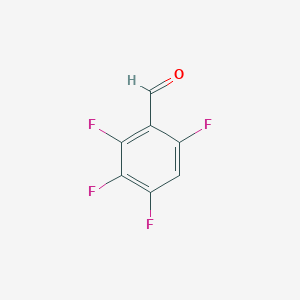

2,3,4,6-Tetrafluorobenzaldehyde

Beschreibung

Current Research Trajectories in Perfluorinated Aromatic Systems

Research into perfluorinated and highly fluorinated aromatic systems is driven by their utility in creating materials with enhanced thermal stability, chemical resistance, and unique optical properties. researchgate.net The electron-deficient nature of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of complex fluorinated molecules. nih.gov Current research often focuses on developing new synthetic methodologies to access these compounds and exploring their applications in areas like liquid crystals and positron emission tomography (PET) imaging. researchgate.netnih.gov A significant area of investigation involves understanding how the number and position of fluorine atoms tune the electronic and steric environment of the molecule, thereby controlling its reactivity and intermolecular interactions. digitellinc.com

The Position of 2,3,4,6-Tetrafluorobenzaldehyde within Advanced Organic Synthesis

Polyfluorinated benzaldehydes are valuable intermediates in organic synthesis. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and the formation of imines, while the fluorinated aromatic ring provides a site for nucleophilic substitution. For instance, 2,3,5,6-Tetrafluorobenzaldehyde (B28382) has been used in the preparation of heterocyclic compounds like imidazolidines. sigmaaldrich.com

Due to a scarcity of dedicated research, the specific role of this compound is less defined than its isomers. However, its structure suggests a unique reactivity profile. The fluorine atoms at positions 2 and 6 provide significant steric hindrance around the aldehyde group and activate the ring for nucleophilic attack. The asymmetric fluorine substitution pattern, compared to the more symmetrical 2,3,5,6-isomer, would likely lead to distinct regioselectivity in SNAr reactions.

General synthetic routes to polyfluorinated benzaldehydes often involve the oxidation of the corresponding benzyl (B1604629) alcohols or the reduction of benzoic acids or their derivatives. Deoxyfluorination of the aldehyde group itself is also a researched transformation, converting the C=O bond into a CF2 group. researchgate.net

Table 1: Physicochemical Properties of Tetrafluorobenzaldehyde Isomers

| Property | 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,4,5-Tetrafluorobenzaldehyde | This compound (Predicted) |

| Molecular Formula | C₇H₂F₄O | C₇H₂F₄O | C₇H₂F₄O |

| Molecular Weight | 178.08 g/mol sigmaaldrich.com | 178.09 g/mol | 178.08 g/mol |

| Boiling Point | 178 °C sigmaaldrich.com | 82 °C / 62 mmHg | N/A |

| Density | 1.525 g/mL at 25 °C sigmaaldrich.com | 1.51 g/mL | N/A |

| Refractive Index | n20/D 1.469 sigmaaldrich.com | n20/D 1.46 | N/A |

Note: Data for this compound is largely unavailable in published literature; the values are expected to be similar to its isomers.

Scholarly Significance and Future Research Directions

The scholarly significance of highly fluorinated benzaldehydes lies in their dual reactivity. The aldehyde offers a gateway to a multitude of organic transformations, while the fluorinated ring imparts desirable properties and a handle for further functionalization. researchgate.net The applications of these compounds are expanding, particularly in medicinal chemistry, where fluorine substitution can enhance metabolic stability and binding affinity of drug candidates. nih.gov

Future research on this compound would be valuable to complete the picture of tetrafluorobenzaldehyde isomers. Key areas for investigation include:

Development of efficient and regioselective synthetic routes to access this specific isomer in high purity.

Comparative studies of its reactivity against other isomers, particularly in nucleophilic aromatic substitution reactions, to map out its unique regiochemical outcomes.

Computational and spectroscopic analysis to understand its electronic structure and conformational preferences. researchgate.netyoutube.com

Exploration of its utility as a building block for novel pharmaceuticals, agrochemicals, and advanced materials.

A deeper understanding of this less-common isomer would enrich the toolbox of organofluorine chemistry and could lead to the discovery of new molecules with tailored properties. The broader field continues to move towards more sustainable and efficient fluorination methods, a trend that will undoubtedly impact the synthesis and accessibility of compounds like this compound. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONVPSZUROJHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630842 | |

| Record name | 2,3,4,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19842-78-5 | |

| Record name | 2,3,4,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrafluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,6 Tetrafluorobenzaldehyde and Its Functionalized Analogues

Strategic Synthesis of 2,3,4,6-Tetrafluorobenzaldehyde

The synthesis of this compound often involves multi-step processes starting from more common fluorinated precursors. The arrangement of the four fluorine atoms on the benzene (B151609) ring presents a unique synthetic challenge, requiring precise control over reaction conditions to achieve the desired substitution pattern.

Routes via Highly Fluorinated Precursors

One common approach to synthesizing this compound begins with commercially available, more extensively fluorinated benzene derivatives. For instance, starting from pentafluorobenzaldehyde (B1199891), selective reduction or displacement of a fluorine atom can be a viable, albeit challenging, route. The reactivity of the carbon-fluorine bond necessitates specific reagents that can facilitate this transformation without affecting the other fluorine atoms or the aldehyde group.

Another strategy involves the formylation of 1,2,3,5-tetrafluorobenzene (B1583067). This can be achieved through various methods, including the Vilsmeier-Haack reaction or by using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid. The regioselectivity of this formylation is crucial and is directed by the electronic effects of the fluorine substituents.

Selective Functionalization Techniques

The introduction of the aldehyde group onto a pre-existing tetrafluorinated ring is a key selective functionalization technique. For example, the lithiation of 1,2,3,5-tetrafluorobenzene followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) can yield this compound. The position of lithiation is directed by the fluorine atoms, often occurring at the most acidic proton, which is typically between two fluorine atoms.

Furthermore, the conversion of a different functional group on the tetrafluorobenzene ring into an aldehyde is another synthetic avenue. For instance, the oxidation of 2,3,4,6-tetrafluorobenzyl alcohol or the reduction of 2,3,4,6-tetrafluorobenzoic acid or its derivatives can provide the target aldehyde. The choice of oxidizing or reducing agents is critical to ensure compatibility with the fluorine substituents.

Advanced Derivatization of the this compound Core

The electron-deficient nature of the this compound ring, a consequence of the high electronegativity of the fluorine atoms, makes it highly susceptible to nucleophilic attack. This property is exploited in various derivatization strategies, particularly through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) for Diversificationwalisongo.ac.idnih.govnih.gov

Nucleophilic aromatic substitution is a cornerstone for modifying polyfluoroarenes. nih.gov In the context of this compound, the fluorine atoms can be displaced by a variety of nucleophiles, leading to a diverse range of functionalized analogues. walisongo.ac.idnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the position of substitution is governed by the electronic and steric environment of the ring. Typically, the fluorine atom at the para position to the aldehyde group is the most activated towards nucleophilic attack due to the electron-withdrawing nature of the formyl group.

Introduction of Aryloxy Moietieswalisongo.ac.id

The introduction of aryloxy groups onto the this compound core can be achieved through the SNAr reaction with various phenols. walisongo.ac.id This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The base deprotonates the phenol (B47542), generating a more nucleophilic phenoxide ion that readily attacks the electron-deficient aromatic ring.

For example, the reaction of this compound with a substituted phenol can lead to the regioselective displacement of one of the fluorine atoms, most commonly the one at the 4-position, to yield a 4-aryloxy-2,3,6-trifluorobenzaldehyde derivative. The specific conditions, including temperature and reaction time, can be optimized to maximize the yield of the desired product.

Interactive Table: Synthesis of Aryloxy Derivatives

| Precursor | Nucleophile | Product |

| This compound | 4-Methoxyphenol (B1676288) | 4-(4-Methoxyphenoxy)-2,3,6-trifluorobenzaldehyde |

| This compound | Phenol | 4-Phenoxy-2,3,6-trifluorobenzaldehyde |

| This compound | 4-Nitrophenol | 4-(4-Nitrophenoxy)-2,3,6-trifluorobenzaldehyde |

Regioselective Halogenation and Azidation

Further functionalization of the this compound scaffold can be accomplished through regioselective halogenation and azidation, introducing versatile handles for subsequent chemical transformations.

Regioselective Halogenation: While the starting material is already heavily fluorinated, selective replacement of a fluorine atom with a different halogen (e.g., chlorine, bromine, or iodine) can be synthetically useful. This is typically achieved via SNAr reactions with the corresponding halide ions. The regioselectivity of this process is influenced by the reaction conditions and the nature of the halide. For instance, the synthesis of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde (B1339681) has been reported. sigmaaldrich.com

Regioselective Azidation: The introduction of an azide (B81097) group is a powerful strategy for enabling further modifications via "click chemistry" or Staudinger ligation. smolecule.com The reaction of this compound with an azide source, such as sodium azide, in a suitable solvent like DMF or DMSO, can lead to the regioselective displacement of a fluorine atom. The resulting azido-tetrafluorobenzaldehyde is a valuable building block in medicinal chemistry and materials science. smolecule.comprecisepeg.com Specifically, 4-azido-2,3,5,6-tetrafluorobenzaldehyde (B116729) is a known compound. precisepeg.com

Interactive Table: Halogenated and Azidated Derivatives

| Precursor | Reagent | Product |

| This compound | Sodium Bromide | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde |

| This compound | Sodium Azide | 4-Azido-2,3,5,6-tetrafluorobenzaldehyde |

Incorporating Heteroatom Substituents

The highly activated nature of the polyfluorinated aromatic ring in this compound allows for the introduction of heteroatom substituents primarily through nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluorine atom.

The regioselectivity of this substitution is influenced by the electronic effects of the existing substituents. For instance, the reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) can lead to selective substitution. nih.gov While specific studies on this compound are not detailed, the principles from related polyfluoroarenes, such as octafluorotoluene (B1221213) and pentafluorobenzonitrile, are applicable. nih.gov In these systems, the substitution pattern is often directed to the para position relative to the most activating group.

The introduction of oxygen and nitrogen-based nucleophiles is a common strategy. For example, the reaction of a related compound, 4-fluorobenzaldehyde (B137897), with 4-methoxyphenol using potassium carbonate in dimethyl sulfoxide (DMSO) yields a 4-aryloxybenzaldehyde derivative. walisongo.ac.id This highlights a general method for creating C-O bonds. Similarly, C-N bonds can be formed using amine nucleophiles. nih.gov Organic photoredox catalysis has also emerged as a mild method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope to include various nucleophiles like azoles, amines, and carboxylic acids. nih.gov

Transformations of the Aldehyde Moiety for Scaffold Construction

The aldehyde group of this compound is a versatile functional handle for constructing more complex molecular scaffolds. A variety of classical and modern organic reactions can be employed to transform this moiety.

One such transformation is its reaction with dipyrromethane, which is a key step in the synthesis of fluorinated porphyrin analogues. sigmaaldrich.com Additionally, the aldehyde can be used to prepare imidazolidine (B613845) derivatives. For example, its reaction with appropriate diamines can yield compounds like 1,3-bis(2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine. sigmaaldrich.com

Furthermore, the related compound 2,3,5,6-tetrafluoro-4-hydroxybenzaldehyde (B1320790) is utilized in the synthesis of styrylpyridinium and styryl quinolinium fluorescent dyes. frontierspecialtychemicals.com These reactions typically involve the condensation of the aldehyde with activated methyl groups on pyridinium (B92312) or quinolinium salts, demonstrating the aldehyde's utility in creating extended π-systems for applications in materials science and biological imaging. frontierspecialtychemicals.com

Multi-Component Reactions (MCRs) Involving this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The Ugi four-component condensation (U-4CC) is a prominent example of an MCR, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org

While direct examples involving this compound in the literature are not extensively detailed, its structural features make it a suitable candidate for the aldehyde component in Ugi and Ugi-type reactions. The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.orgwikipedia.org This is followed by the nucleophilic addition of the isocyanide and a subsequent Mumm rearrangement to yield the final bis-amide product. wikipedia.org The reaction is typically exothermic and can be completed rapidly in polar aprotic solvents like DMF. wikipedia.org

The versatility of the Ugi reaction allows for the use of a wide range of components, leading to a high degree of molecular diversity. nih.gov Variations of the Ugi reaction, such as the Ugi-Smiles reaction where a phenol replaces the carboxylic acid, further expand its synthetic utility. organic-chemistry.org Given the reactivity of fluorinated benzaldehydes, it is plausible that this compound could be effectively employed in these MCRs to generate complex, fluorine-containing scaffolds for various applications, including pharmaceutical research. organic-chemistry.org

Catalytic Approaches in this compound Synthesis and Modification

Catalysis plays a crucial role in both the synthesis and subsequent modification of fluorinated aromatic compounds like this compound. While the synthesis of the parent compound is not extensively detailed in the provided context, catalytic methods are paramount for its functionalization.

For the modification of the tetrafluorobenzaldehyde core, transition-metal-free approaches like nucleophilic aromatic substitution (SNAr) are common. nih.gov However, recent advancements have introduced catalytic systems to achieve transformations that are otherwise challenging. Organic photoredox catalysis, for instance, enables the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov This method uses a novel xanthylium catalyst to react with electron-neutral substrates and various nucleophiles, including azoles, to yield substitution products in good yields. nih.gov

In the context of modifying the aldehyde group, catalytic amounts of acids or bases are often employed. For example, the Ugi four-component reaction, which utilizes an aldehyde, is generally considered uncatalyzed but can be influenced by the acidic component. wikipedia.org Some variations of Ugi-type reactions, however, do employ catalysts. For instance, the synthesis of α-hydrazino amides via a Ugi-like pathway can be facilitated by a catalytic amount of zinc chloride (ZnCl₂). nih.gov

Furthermore, π-arene catalysis using ruthenium complexes has been investigated for SNAr reactions, although product inhibition can be a significant challenge. rsc.org

Optimization of Reaction Parameters and Yields for Scalable Production

The scalable production of this compound and its derivatives requires careful optimization of reaction parameters to maximize yield and efficiency. While specific large-scale synthesis protocols for this particular compound are not detailed in the provided search results, general principles from related chemical processes can be applied.

In the context of reactions involving this compound, such as SNAr, optimization would involve screening solvents, bases, reaction temperatures, and times. For example, in a nucleophilic substitution reaction on 4-fluorobenzaldehyde, changing the solvent from dimethylacetamide to dimethyl sulfoxide reduced the reaction time from 5-10 hours to just 30 minutes. walisongo.ac.id

For multi-component reactions like the Ugi reaction, high concentrations of reactants (0.5M - 2.0M) are known to give the highest yields. wikipedia.org The choice of solvent is also critical, with polar aprotic solvents like DMF being effective. wikipedia.org The optimization of a microwave-assisted Ugi reaction has also been explored using a Design of Experiments approach, which can systematically identify the optimal conditions for a given set of reactants. organic-chemistry.org

The following table summarizes some of the reaction conditions that can be optimized for the synthesis and modification of fluorinated benzaldehydes:

| Parameter | Condition 1 | Condition 2 | Rationale |

| Solvent | Dimethylacetamide | Dimethyl Sulfoxide | Can significantly affect reaction rate. walisongo.ac.id |

| Base | Potassium Carbonate | Triethylamine | Choice of base depends on the specific reaction and nucleophile. walisongo.ac.idorgsyn.org |

| Temperature | Room Temperature | 140 °C | Higher temperatures can increase reaction rates but may also lead to side products. walisongo.ac.idrsc.org |

| Concentration | 0.5 M | 2.0 M | Higher concentrations can improve yields in MCRs. wikipedia.org |

| Catalyst | None | Organic Photoredox Catalyst | Enables reactions under milder conditions. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,3,4,6 Tetrafluorobenzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde functional group in 2,3,4,6-tetrafluorobenzaldehyde is a key center for a variety of chemical transformations, including condensation, addition, and imine formation reactions.

The aldehyde group of this compound readily participates in condensation reactions with active methylene (B1212753) compounds. For instance, Knoevenagel condensation can occur, followed by other transformations. In some cases, the initial condensation product, an α-arylidene-β-ketonitrile, can be isolated. This happens when the subsequent reaction, such as a nucleophilic aromatic substitution, is slower than the initial condensation. mdpi.com The reactivity of the condensation product towards nucleophilic attack can be enhanced by the strong electron-withdrawing nature of the newly formed group in conjunction with the fluorine substituents on the aromatic ring. mdpi.com

Three-component condensation reactions involving β-ketonitriles, 4-fluorobenzaldehyde (B137897) (a related compound), and secondary cyclic amines have been developed. mdpi.com The proposed mechanism for these reactions often involves an initial Knoevenagel condensation, followed by a nucleophilic aromatic substitution of the fluorine atom. mdpi.com This sequence is favored because the Knoevenagel adduct is more reactive towards nucleophilic substitution than the starting fluorobenzaldehyde. mdpi.com

The aldehyde can also undergo addition reactions. For example, it can react with organometallic reagents or be a substrate for enzymes like hydroxynitrile lyase. sigmaaldrich.com

Table 1: Examples of Condensation Reactions with Fluorinated Benzaldehydes

| Reactants | Conditions | Product Type | Reference |

| β-Ketonitrile, 4-Fluorobenzaldehyde, Pyrrolidine | Boiling acetonitrile | α-Arylidene-β-ketonitrile | mdpi.com |

| 3-Oxopropanenitrile derivative, 4-Fluorobenzaldehyde, Secondary Amine | - | Michael adduct | mdpi.com |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide, Glyoxal | Aqueous H₂SO₄ | Symmetric disulfanes and sulfanes | mdpi.com |

This compound and its isomers are valuable precursors for the synthesis of fluorinated imines and Schiff bases. These compounds are formed through the condensation reaction between the aldehyde and primary amines. nih.govnih.gov The azomethine group (-HC=N-) is the characteristic functional group of Schiff bases. nih.gov

The synthesis of these imines can be carried out using various methods, including classical approaches with stirring in a solvent like n-hexane in the presence of a drying agent, or through mechanochemical synthesis. nih.gov Fluorine-containing imines are of particular interest due to their potential applications in coordination chemistry and as bioactive compounds. nih.gov The presence of fluorine atoms can significantly influence the properties and reactivity of the resulting Schiff bases.

Schiff bases derived from fluorinated benzaldehydes can serve as ligands to form coordination complexes with metal ions. nih.gov These complexes have diverse applications, and the stability and properties of the complexes are influenced by the nature of the Schiff base ligand. nih.govnih.gov

Table 2: Synthesis of Fluorinated Imines

| Aldehyde | Amine | Method | Reference |

| Ortho-fluorobenzaldehyde | Para-fluoroaniline or para-methoxyaniline | Classical (n-hexane, MgSO₄) | nih.gov |

| 2,3,4,5,6-Pentafluorobenzaldehyde or 2,6-difluorobenzaldehyde | Anilines or other aromatic amines | Ethanol | nih.gov |

| 2-Fluoro-, 2,4-difluoro-, 2,4,6-trifluoro-, and 2,3,4,5,6-pentafluorobenzaldehyde | Chiral amines | Mechanochemical | nih.gov |

Aromatic Ring Reactivity: Directing Effects of Fluorine Substituents

The four fluorine atoms on the aromatic ring of this compound play a crucial role in its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Polyfluoroarenes, including this compound, are susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This type of reaction is a cornerstone of aromatic chemistry and can proceed through different mechanisms. strath.ac.uk The most common is the two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comyoutube.com In this process, a nucleophile adds to the electron-deficient aromatic ring, and subsequently, a leaving group (in this case, a fluoride (B91410) ion) is eliminated. nih.govyoutube.com

However, not all SNAr reactions follow this classical pathway. In some instances, particularly with electron-rich aromatic systems, a concerted mechanism (cSNAr) has been proposed where bond formation and bond breaking occur in a single step. strath.ac.ukresearchgate.net The reactivity in SNAr reactions is often in the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The presence of strong electron-withdrawing groups on the aromatic ring is generally required to activate it towards nucleophilic attack. masterorganicchemistry.comyoutube.com The fluorine atoms in this compound serve this purpose effectively.

The high electronegativity of fluorine atoms makes the aromatic ring of this compound electron-deficient and thus highly activated towards nucleophilic attack. nih.gov This electronic activation is a key factor in its SNAr reactivity.

The positions of the fluorine atoms on the ring direct the incoming nucleophile to specific sites. In many polyfluoroarenes, substitution occurs preferentially at the para position to an activating group. For example, in pentafluorophenyl derivatives, the para-fluorine is often the most reactive towards nucleophiles. scispace.com This regioselectivity is a valuable feature in organic synthesis, allowing for the controlled functionalization of the aromatic ring. While there is no activating group other than the aldehyde in this compound, the combined electron-withdrawing effects of the four fluorine atoms create a highly electrophilic aromatic system.

The activation of C-F bonds is a significant area of research in organic chemistry. nih.gov While C-F bonds are generally strong, their activation can be achieved under various conditions, including through transition-metal catalysis or by the electronic effects within the molecule itself, as seen in SNAr reactions. nih.govchemrxiv.org

Non-Covalent Interactions and Supramolecular Assembly Derived from this compound Analogues

While specific studies on the supramolecular assembly of this compound itself are not extensively detailed in the provided results, the principles can be inferred from related polyfluorinated aromatic compounds. The fluorine atoms in these molecules can participate in various non-covalent interactions, such as halogen bonding, hydrogen bonding (with the aldehyde proton or other functional groups), and π-π stacking interactions. These interactions can direct the self-assembly of molecules into well-defined supramolecular structures.

The electron-deficient nature of the fluorinated aromatic ring can lead to favorable interactions with electron-rich systems. For example, the π-system of a tetrafluorobenzaldehyde derivative can interact with electron-rich aromatic rings in other molecules. These non-covalent forces are crucial in crystal engineering and the design of materials with specific properties.

The aldehyde functional group can also be modified to introduce other functionalities that can drive supramolecular assembly. For instance, conversion to a Schiff base introduces an imine nitrogen that can act as a hydrogen bond acceptor or a coordination site for metal ions, leading to the formation of metallosupramolecular architectures.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of fluorinated organic molecules, the fluorine atoms themselves are generally poor halogen bond donors. However, the presence of multiple fluorine atoms can activate other, heavier halogen atoms on the molecule to participate in these interactions.

While direct studies on halogen bonding involving this compound are not extensively documented, the broader class of polyfluorinated aromatic compounds serves as a platform for investigating such interactions. For instance, the synthesis of derivatives like 2,3,5,6-tetrafluoro-4-iodobenzaldehyde has been utilized in the construction of halogen-bonded molecular capsules. In these systems, the iodine atom, polarized by the electron-withdrawing tetrafluorinated ring, acts as a strong halogen bond donor. This principle suggests that if a heavier halogen were introduced onto the this compound framework, it would be a highly effective halogen bond donor, capable of forming strong and directional interactions with various Lewis basic sites.

The study of cocrystals formed between 1,4-diiodotetrafluorobenzene (B1199613) and various methylxanthines has further highlighted the utility of tetrafluorinated rings in promoting strong halogen bonds. researchgate.net These studies demonstrate that the N⋯I interactions are a predominant feature in the solid-state structures, underscoring the strength of the halogen bond donor capabilities of the iodinated tetrafluorobenzene scaffold. researchgate.net

Intermolecular Interactions in Crystalline Materials

The arrangement of molecules in the solid state is dictated by a subtle interplay of various intermolecular forces, including dipole-dipole interactions, π-π stacking, and hydrogen bonding. In the case of this compound, the highly polarized C-F bonds and the carbonyl group are expected to be key players in determining its crystal packing.

Mechanistic Studies of Complex Chemical Transformations

The electron-deficient nature of the aromatic ring in this compound makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the synthesis of a wide array of functionalized aromatic compounds.

Elucidation of Reaction Pathways and Intermediates

The classical mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In the case of this compound, the attack of a nucleophile at a carbon atom bearing a fluorine atom would lead to the formation of such an intermediate. The negative charge of this intermediate is effectively delocalized by the remaining electron-withdrawing fluorine atoms and the benzaldehyde (B42025) group.

The regioselectivity of nucleophilic attack on polyfluorinated benzenes is a subject of detailed study. nih.govnist.gov Generally, the para-position to an activating group is highly favored for substitution. For this compound, the substitution patterns would be influenced by the interplay of the electronic effects of the four fluorine atoms and the aldehyde group.

Recent research has also brought to light the existence of concerted SNAr mechanisms, where the bond formation with the nucleophile and the cleavage of the bond with the leaving group occur in a single step, without the formation of a distinct intermediate. nih.gov Computational studies on related polyfluorinated systems have been instrumental in identifying these concerted pathways. nih.gov The specific mechanism for a given reaction of this compound would likely depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Computational Probes of Reaction Mechanisms

Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms. pitt.edu Methods such as Density Functional Theory (DFT) allow for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction.

For reactions involving this compound, computational studies could be employed to:

Determine whether a reaction proceeds via a stepwise (Meisenheimer complex) or a concerted SNAr mechanism.

Predict the regioselectivity of nucleophilic attack by comparing the activation barriers for substitution at different positions.

Analyze the electronic structure of transition states to understand the factors that stabilize them.

Investigate the role of the solvent in the reaction mechanism.

For example, computational studies on the reactions of other polyfluorinated aromatic compounds have successfully predicted the regioselectivity of substitution and have provided evidence for concerted mechanisms. nih.gov Similar computational investigations on this compound would provide valuable insights into its reactivity and guide the design of synthetic strategies.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures in Organic Chemistry

Aldehydes are versatile building blocks in organic synthesis, and the fluorinated nature of 2,3,4,6-tetrafluorobenzaldehyde provides unique reactivity and imparts special properties to the resulting products. sigmaaldrich.com The presence of multiple fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the aldehyde group and provides a scaffold that can lead to compounds with enhanced thermal stability, lipophilicity, and metabolic resistance.

Synthesis of Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemistry due to the unique properties conferred by fluorine atoms. researchgate.net Polyfluorinated benzaldehydes are key starting materials for synthesizing a variety of fluorinated heterocycles. For instance, the condensation of diamines with substituted benzaldehydes is a known method for producing N-heterocyclic carbene (NHC) adducts. sigmaaldrich.com A similar principle is applied in the reaction of 2,3,5,6-tetrafluorobenzaldehyde (B28382) to prepare imidazolidine (B613845) derivatives, demonstrating the utility of tetrafluorinated benzaldehydes in constructing N-heterocyclic scaffolds. sigmaaldrich.comsigmaaldrich.comalkalisci.com

The general strategy often involves leveraging the reactivity of the aldehyde group for cyclization reactions. These reactions can include:

[3+2] Cycloadditions: To form five-membered heterocycles.

Condensation Reactions: With dinucleophiles (e.g., diamines, hydrazines) to form rings like imidazoles or triazines. researchgate.netmanchester.ac.uk

Tandem SNAr-Cyclocondensation: Where the highly activated fluorinated ring participates in nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization, a strategy used to construct fluorinated benzofurans. nih.gov

The resulting fluorinated heterocyclic scaffolds are valuable platforms for further chemical elaboration.

Porphyrin and Corrole (B1231805) Synthesis Using Fluorinated Benzaldehyde (B42025) Precursors

Porphyrins and corroles are large aromatic macrocycles with extensive applications in catalysis, medicine, and materials science. nih.gov The synthesis of meso-substituted porphyrins is commonly achieved through the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). cuny.edunih.gov The use of fluorinated benzaldehydes, such as this compound, leads to the formation of fluorinated porphyrins, where the tetrafluorophenyl groups are located at the meso positions of the macrocycle.

The general synthetic approaches include:

Lindsey Synthesis: A two-step process involving the condensation of the aldehyde and pyrrole under mild conditions to form a porphyrinogen, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govnih.gov

Adler-Longo Method: A one-step reaction where the aldehyde and pyrrole are refluxed in propionic acid with aerobic oxidation. nih.govnih.gov

The reaction of a fluorinated aldehyde like 2,3,5,6-tetrafluorobenzaldehyde with dipyrromethane has been reported as a route to meso-substituted porphyrins. sigmaaldrich.comsigmaaldrich.com Similarly, pentafluorobenzaldehyde (B1199891) is used to synthesize meso-tetrakis(pentafluorophenyl)porphyrin (TPPF20) and tris(pentafluorophenyl)corrole by adjusting the aldehyde-to-pyrrole ratio. cuny.edu These examples establish a clear precedent for the use of this compound in creating highly fluorinated porphyrin and corrole structures, which exhibit unique electronic and photophysical properties.

Scaffold Design for Chemical Libraries

Chemical libraries are essential tools in drug discovery for identifying new bioactive molecules. The design of these libraries benefits from building blocks that provide structural diversity and desirable physicochemical properties. This compound is an attractive building block for this purpose. Its aldehyde functional group allows for a wide array of chemical transformations (e.g., reductive amination, Wittig reactions, aldol (B89426) condensations), enabling its incorporation into diverse molecular scaffolds. sigmaaldrich.com

The tetrafluorophenyl moiety serves as a unique chemical tag, offering several advantages:

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism.

Modulated Acidity/Basicity: The electron-withdrawing nature of the ring can influence the pKa of nearby functional groups.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

By incorporating this fluorinated building block, chemists can generate libraries of novel compounds with enhanced lead-like properties for screening against various biological targets. rsc.org The development of new synthetic methods to create fluorinated heterocyclic scaffolds is a key area of research for building such libraries. researchgate.netnih.gov

Development of Functional Materials and Polymers

The introduction of fluorine into polymers and functional materials can lead to significant enhancements in their properties, including thermal stability, chemical resistance, and specific electronic characteristics. This compound serves as a valuable monomer or precursor for such advanced materials.

Fluorinated Polymers and Resins for Enhanced Properties

Fluoropolymers are a class of polymers known for their high performance in demanding environments. nih.gov They can be broadly categorized into fluoropolymers with a fully fluorinated backbone (like PTFE) and side-chain fluorinated polymers, where fluorinated moieties are attached to a non-fluorinated backbone. nih.gov

This compound can be used to synthesize side-chain fluorinated polymers. The aldehyde group can be transformed or used directly in polymerization reactions. For example, a close analogue, 2,3,4,5,6-pentafluorobenzaldehyde, has been used in superacid-catalyzed polyhydroxylation reactions to create novel, high molecular weight fluorinated aromatic polymers. sigmaaldrich.com This type of polymerization demonstrates a pathway for incorporating the tetrafluorophenyl group into a polymer backbone, which is expected to confer properties such as:

High thermal stability

Low surface energy

Chemical inertness

Low dielectric constant

These properties make such polymers suitable for applications in specialty coatings, high-performance seals, and advanced dielectrics.

Materials for Organic Electronics

The electronic properties of organic materials can be precisely tuned through the strategic use of electron-withdrawing and electron-donating groups. The tetrafluorophenyl group is strongly electron-withdrawing, making this compound an excellent building block for materials used in organic electronics.

Its incorporation into conjugated molecules can lower the HOMO and LUMO energy levels, which is beneficial for creating:

n-type semiconductors: For use in organic field-effect transistors (OFETs).

Electron transport materials: For organic light-emitting diodes (OLEDs).

Research involving a related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde (B1320790), has led to patents for light-emitting polymer devices, highlighting the utility of such fluorinated aromatic aldehydes in this field. frontierspecialtychemicals.com The synthesis of styryl dyes using fluorinated benzaldehydes also points to their application in creating materials with specific optical properties. frontierspecialtychemicals.com By integrating this compound into larger π-conjugated systems, researchers can develop novel materials with tailored electronic and photophysical properties for a new generation of organic electronic devices.

Data on Synthetic Applications

| Precursor | Reaction Type | Product Class | Key Properties/Applications |

| Fluorinated Benzaldehydes | Condensation with diamines | Fluorinated N-Heterocycles (e.g., Imidazolidines) sigmaaldrich.comsigmaaldrich.com | Pharmaceutical scaffolds, NHC precursors |

| Fluorinated Benzaldehydes | Acid-catalyzed condensation with pyrrole | Fluorinated Porphyrins and Corroles cuny.edu | Catalysis, PDT, molecular electronics |

| Fluorinated Benzaldehydes | Polycondensation (e.g., Polyhydroxylation) sigmaaldrich.com | Side-chain Fluorinated Aromatic Polymers | High thermal stability, chemical resistance |

| Fluorinated Benzaldehydes | Wittig, Knoevenagel, etc. | Conjugated Molecules, Dyes frontierspecialtychemicals.com | Organic electronics, OLEDs, OFETs |

Photoactive Polymers and Coatings

Fluorinated aromatic polymers are of significant interest for their potential in creating photoactive materials and durable coatings. The incorporation of fluorine atoms into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and optical clarity. While direct studies on this compound are not extensively documented, research on a closely related compound, 2,3,4,5,6-pentafluorobenzaldehyde, demonstrates the utility of such molecules. This pentafluorinated analog has been utilized in the synthesis of novel, high molecular weight fluorinated aromatic polymers through superacid-catalyzed polyhydroxylation reactions. This suggests that tetrafluorinated isomers like this compound could similarly serve as key monomers in the production of polymers with tailored photoactive and protective properties.

Nanoporous Molecular Crystals through Halogen Bonding

The construction of nanoporous molecular crystals often relies on directional intermolecular interactions to guide the self-assembly of molecular building blocks into well-defined porous architectures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering. nih.gov Perfluorinated aromatic compounds are particularly effective halogen bond donors due to the electron-withdrawing nature of fluorine atoms, which enhances the electrophilicity of other halogen substituents. nih.gov

Derivatization Reagents in Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to improve its separation and detection in methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). greyhoundchrom.comgcms.cz Fluorinated reagents are particularly valuable in this context as they can enhance volatility and introduce electrophoric groups that are highly sensitive to electron capture detection (ECD).

While direct evidence for the use of this compound as a derivatization reagent is scarce, related pentafluorinated compounds are widely employed. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common reagent for the derivatization of aldehydes and ketones, including formaldehyde, to improve their detectability in various sample matrices. nih.govresearchgate.nettheseus.fi Furthermore, 2,3,4,5,6-pentafluorobenzaldehyde itself has been used as a derivatization reagent for the determination of primary amines in complex samples like sewage sludge. These examples highlight the established role of polyfluorinated aromatic aldehydes in enhancing analytical sensitivity and selectivity, suggesting a similar potential for this compound.

The derivatization process typically involves the reaction of the target analyte with the reagent to form a more stable and easily detectable derivative. The choice of reagent depends on the functional group of the analyte. For aldehydes and ketones, reagents like hydroxylamines are used to form stable oximes.

Advanced Spectroscopic Characterization and Computational Chemical Studies

Spectroscopic Analysis of 2,3,4,6-Tetrafluorobenzaldehyde and its Derivatives

Spectroscopic analysis is a cornerstone in the identification and structural elucidation of this compound and its derivatives. Each technique provides a unique piece of the puzzle, and when combined, they offer a comprehensive picture of the molecule's identity and connectivity.

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show a signal for the aldehydic proton and a signal for the aromatic proton. The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum. The aromatic proton (H-5) will exhibit coupling to the adjacent fluorine atoms, resulting in a more complex multiplet pattern.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a low field. The fluorinated aromatic carbons will appear as doublets or triplets due to coupling with the directly attached fluorine atoms. For comparison, in the related compound 3,4-Difluorobenzaldehyde, the carbonyl carbon appears at a specific chemical shift, and the aromatic carbons show distinct signals influenced by the two fluorine atoms. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is crucial for fluorinated compounds. It provides direct information about the fluorine atoms in the molecule. The spectrum of this compound is expected to show four distinct signals for the four non-equivalent fluorine atoms. The chemical shifts and coupling patterns of these signals are highly sensitive to their position on the aromatic ring and their coupling with each other and with the aromatic proton. For instance, the ¹⁹F NMR spectrum of the similar 1,2-Difluorobenzene shows a characteristic pattern for the ortho-difluoro substitution. spectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (CHO) | ~10.3 | s | - |

| ¹H (H-5) | ~7.0 - 7.5 | m | J(H-F) |

| ¹³C (C=O) | ~185 - 195 | t | J(C-F) |

| ¹³C (C-1) | ~130 - 140 | m | J(C-F) |

| ¹³C (C-2) | ~140 - 150 | dm | J(C-F) |

| ¹³C (C-3) | ~140 - 150 | dm | J(C-F) |

| ¹³C (C-4) | ~140 - 150 | dm | J(C-F) |

| ¹³C (C-5) | ~110 - 120 | d | J(C-H), J(C-F) |

| ¹³C (C-6) | ~140 - 150 | dm | J(C-F) |

| ¹⁹F (F-2) | Varies | m | J(F-F), J(F-H) |

| ¹⁹F (F-3) | Varies | m | J(F-F), J(F-H) |

| ¹⁹F (F-4) | Varies | m | J(F-F), J(F-H) |

| ¹⁹F (F-6) | Varies | m | J(F-F), J(F-H) |

Note: This is a predictive table based on typical chemical shifts and coupling patterns for similar fluorinated benzaldehydes. Actual experimental values may vary.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. sciforum.net The presence of multiple fluorine substituents on the aromatic ring can slightly shift this frequency. Additionally, the spectrum will show C-H stretching vibrations for the aldehydic and aromatic protons, as well as C-F stretching vibrations, which are typically strong and appear in the 1100-1400 cm⁻¹ region. The aromatic C=C stretching vibrations will also be present in the 1450-1600 cm⁻¹ range. For comparison, the IR spectrum of the parent compound, benzaldehyde (B42025), shows a characteristic C=O stretch around 1703 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (CHO) | C=O Stretch | 1700 - 1730 | Strong |

| Aldehyde (CHO) | C-H Stretch | 2720, 2820 | Medium |

| Aromatic Ring | C-H Stretch | ~3050 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1400 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. uni.lu

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (178.08 g/mol ). uni.lusigmaaldrich.com The fragmentation pattern would likely involve the loss of the formyl group (-CHO) to give a prominent peak at m/z 149, corresponding to the tetrafluorophenyl cation. Further fragmentation could involve the loss of fluorine atoms or other neutral fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. uni.lu This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is ideal for analyzing complex mixtures and can be used to confirm the purity of a this compound sample. mdpi.com The retention time in the gas chromatogram and the mass spectrum of the eluting peak provide definitive identification. rsc.org Derivatization techniques, such as with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, can be employed to enhance the volatility and detectability of aldehydes in GC-MS analysis. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 178 | Molecular Ion |

| [M-H]⁺ | 177 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 149 | Loss of the formyl group |

| [M-CO]⁺ | 150 | Loss of carbon monoxide |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of this compound, X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to determine the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods have become indispensable tools for understanding the electronic structure and reactivity of molecules. nih.gov These methods can complement experimental data and provide insights that are difficult or impossible to obtain through experimentation alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can provide information about:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Reactivity Indices: Various reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack.

These computational studies can help to rationalize the observed reactivity of this compound and guide the design of new synthetic transformations.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. These predictions are crucial for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, theoretical calculations can provide detailed information on its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

By employing a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), it is possible to calculate the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, can be correlated with experimental infrared and Raman spectra. The assignments of vibrational modes to specific molecular motions, such as C-F stretching, C=O stretching, and benzene (B151609) ring deformations, can be made with a high degree of confidence.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Theoretical predictions can help in the assignment of complex spectra, especially for molecules with multiple fluorine substituents where spectral overlap is common. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and are expected to be in good agreement with experimental values.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

This table is for illustrative purposes to show the type of data that would be generated from computational studies. Actual experimental or calculated data is not currently available in the public domain.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | |

| -CHO | 10.2 |

| H-5 | 7.5 |

| ¹³C NMR (δ, ppm) | |

| C=O | 185 |

| C-1 | 120 |

| C-2 | 145 (d, JCF) |

| C-3 | 148 (d, JCF) |

| C-4 | 150 (d, JCF) |

| C-5 | 115 |

| C-6 | 147 (d, JCF) |

| ¹⁹F NMR (δ, ppm) | |

| F-2 | -140 |

| F-3 | -155 |

| F-4 | -135 |

| F-6 | -160 |

| IR Frequencies (cm⁻¹) | |

| C=O Stretch | 1710 |

| C-F Stretch | 1100-1300 |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. For this compound, this approach can be used to study various reactions, such as nucleophilic aromatic substitution or the formation of derivatives like Schiff bases.

The search for transition states is a key aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a critical parameter for understanding reaction rates.

For instance, the reaction of this compound with a nucleophile would proceed through a Meisenheimer-like intermediate. Computational modeling can elucidate the structure of this intermediate and the transition states leading to and from it. This provides a detailed, atomistic view of the reaction mechanism that is often difficult to obtain experimentally.

Analysis of Intermolecular Interactions (e.g., F-F interactions)

The fluorine atoms in this compound play a significant role in its intermolecular interactions. While often considered purely repulsive, fluorine-fluorine (F-F) interactions can be attractive under certain geometric arrangements, influencing the crystal packing and physical properties of the compound.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to characterize these weak interactions. QTAIM analysis can identify bond critical points between non-bonded atoms, providing evidence for the existence of an interaction and quantifying its strength. NCI plots visually represent the regions of weak interactions in a molecule, distinguishing between attractive and repulsive forces.

In the solid state, the crystal structure of this compound would likely be influenced by a combination of dipole-dipole interactions, C-H···O and C-H···F hydrogen bonds, and F···F contacts. Computational analysis of the crystal lattice can quantify the energetic contributions of these different interactions, providing a deeper understanding of the forces that govern the solid-state architecture of the molecule. This knowledge is crucial for crystal engineering and the design of materials with specific properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,4,6-tetrafluorobenzaldehyde?

The compound is typically synthesized via fluorination of substituted benzaldehydes. A common method involves halogen-exchange reactions using fluorinating agents like KF or CsF under anhydrous conditions. For example, trifluoromethylation of 3,5-dimethylbenzaldehyde with CF₃I in the presence of K₂CO₃ under reflux yields fluorinated intermediates, which are further functionalized . Alternative routes include direct electrophilic fluorination using Selectfluor® or oxidative fluorination protocols. Key considerations include solvent choice (e.g., DMF or DMSO for polar aprotic conditions) and temperature control to minimize side reactions like over-fluorination .

Q. How can purity and structural integrity be ensured during purification?

Chromatographic techniques (e.g., column chromatography with silica gel) are standard for isolating this compound. Crystallization using mixed solvents (e.g., hexane/ethyl acetate) is effective for removing non-polar impurities. Analytical validation via ¹⁹F NMR and GC-MS is critical to confirm fluorination patterns and detect residual solvents . Advanced purification methods, such as high-vacuum distillation or preparative HPLC, may be required for applications demanding ultra-high purity (>99.9%) .

Q. What are the primary chemical reactivity trends of the aldehyde group in fluorinated aromatic systems?

The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids (using KMnO₄ or CrO₃). However, electron-withdrawing fluorine substituents reduce the electrophilicity of the carbonyl carbon, necessitating stronger nucleophiles or Lewis acid catalysts (e.g., BF₃·Et₂O) to activate the aldehyde . Reductive amination with NH₃ or primary amines is also feasible, yielding Schiff bases useful in coordination chemistry .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence regioselectivity in cross-coupling reactions?

The ortho- and para-fluorine atoms create steric hindrance and electron-deficient aromatic rings, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions. Computational studies (DFT) suggest that fluorine’s inductive effect lowers the energy barrier for C–C bond formation at the meta position relative to the aldehyde group. Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids shows >80% selectivity for meta-substituted products under optimized conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric reductions?

Discrepancies in enantiomeric excess (ee) values often stem from solvent polarity and catalyst loading variations. For instance, using (R)-BINAP/RuCl₂ in ethanol achieves 92% ee for the alcohol derivative, while THF lowers ee to 75% due to reduced catalyst stability. Systematic screening of chiral ligands (e.g., Josiphos, Salen) and additives (e.g., molecular sieves) is recommended to reconcile conflicting data .

Q. How is this compound applied in studying enzyme-substrate interactions?

The compound serves as a substrate for hydroxynitrile lyases (HNLs) to probe enzyme stereoselectivity. For example, PmHNL (from Prunus mume) catalyzes cyanohydrin formation with this compound, showing a 4:1 R:S ratio. Crystallographic analysis of enzyme-ligand complexes reveals fluorine’s role in stabilizing active-site interactions via hydrophobic pockets .

Methodological Challenges and Solutions

7. Addressing low yields in nucleophilic aromatic substitution (SNAr) reactions

Fluorine’s strong electron-withdrawing effect deactivates the ring, hindering SNAr. Solutions include:

- Using in situ-generated hypervalent iodonium intermediates to enhance leaving-group ability.

- Microwave-assisted heating (120°C, 30 min) to accelerate reactions with amines or thiols, improving yields from 40% to 85% .

8. Analyzing fluorine’s impact on photophysical properties

Time-resolved fluorescence spectroscopy and TD-DFT calculations reveal that fluorine substituents redshift the absorption maxima (λₐᵦₛ = 280 nm) and increase quantum yield (Φ = 0.45) compared to non-fluorinated analogs. These properties are exploited in designing fluorophores for bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.